molecular formula C8H6ClFO B1630997 2'-Chloro-4'-fluoroacetophenone CAS No. 700-35-6

2'-Chloro-4'-fluoroacetophenone

Cat. No. B1630997
CAS RN: 700-35-6
M. Wt: 172.58 g/mol
InChI Key: CSEMGLVHVZRXQF-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoroacetophenone, also known as 2-Chloro-1-(4-fluorophenyl)ethanone, is a chemical compound with the molecular formula C8H6ClFO . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of 2’-Chloro-4’-fluoroacetophenone involves the condensation of N-methyl-4-(methylthio)benzamidine . It has also been used in the synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone . A patent describes a method involving the addition of chloracetyl chloride to fluorobenzene and ionic liquid .


Molecular Structure Analysis

The molecular weight of 2’-Chloro-4’-fluoroacetophenone is 172.58 . Its linear formula is FC6H4COCH2Cl .


Chemical Reactions Analysis

2’-Chloro-4’-fluoroacetophenone undergoes various reactions. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . It is also used in the synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone .


Physical And Chemical Properties Analysis

2’-Chloro-4’-fluoroacetophenone is a solid at 20°C . It has a melting point of 47-50°C and a boiling point of 247°C . It is insoluble in water .

Scientific Research Applications

Synthesis of Imidazole Derivatives

2’-Chloro-4’-fluoroacetophenone: is utilized in the synthesis of imidazole derivatives, such as 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . These derivatives are significant due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation of Phenacyl Glutathiones

This compound is instrumental in the preparation of S-(phenacyl)glutathiones . Glutathione derivatives are explored for their potential in drug development, particularly for diseases where oxidative stress plays a key role, such as cancer and neurodegenerative disorders.

Development of Fluorinated Pharmaceuticals

The fluorine atom in 2’-Chloro-4’-fluoroacetophenone makes it a valuable precursor in the development of fluorinated pharmaceuticals . Fluorine’s unique properties can enhance the biological activity and metabolic stability of therapeutic compounds.

Agricultural Chemical Synthesis

It serves as an intermediate in the synthesis of agricultural chemicals, particularly those containing the fluorine moiety, which can contribute to the efficacy and stability of pesticides .

Organic Synthesis Research

In organic synthesis, 2’-Chloro-4’-fluoroacetophenone is used for Friedel-Crafts acylation reactions, a fundamental process for introducing acyl groups into aromatic compounds . This reaction is pivotal in the synthesis of complex organic molecules.

Material Science Applications

The compound’s reactivity is exploited in material science for the modification of surfaces and the creation of novel materials with specific properties, such as enhanced durability or chemical resistance .

Biochemical Research

In biochemical research, 2’-Chloro-4’-fluoroacetophenone is used to study protein interactions and enzyme mechanisms, given its ability to react with nucleophilic amino acid residues .

Safety and Handling Research

Due to its hazardous nature, research into the safe handling and storage of 2’-Chloro-4’-fluoroacetophenone is crucial. It provides insights into the development of safety protocols for laboratory chemicals .

Safety and Hazards

2’-Chloro-4’-fluoroacetophenone is toxic if swallowed and fatal if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEMGLVHVZRXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371411
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-4'-fluoroacetophenone

CAS RN

700-35-6
Record name 1-(2-Chloro-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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